molecular formula C12H8ClNO3 B6368416 4-(3-Carboxy-4-chlorophenyl)-2-hydroxypyridine, 95% CAS No. 1261939-98-3

4-(3-Carboxy-4-chlorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6368416
CAS RN: 1261939-98-3
M. Wt: 249.65 g/mol
InChI Key: HTFXOGFQAGPEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Carboxy-4-chlorophenyl)-2-hydroxypyridine, 95% (4-C3CP2HP) is a chemical compound belonging to the hydroxypyridine family. It is a white crystalline solid, soluble in water and ethanol, and has a melting point of 250-252°C. 4-C3CP2HP has been studied extensively for its potential applications in the fields of scientific research and biochemistry.

Mechanism of Action

The mechanism of action of 4-(3-Carboxy-4-chlorophenyl)-2-hydroxypyridine, 95% is still not fully understood. However, it is believed to act through several different pathways. It is thought to act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it is thought to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Finally, it is believed to have anti-inflammatory effects through its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
4-(3-Carboxy-4-chlorophenyl)-2-hydroxypyridine, 95% has been studied for its potential effects on biochemical and physiological processes. It has been found to have antioxidant and anti-inflammatory effects, making it a potential candidate for use in the treatment of chronic inflammatory diseases such as arthritis and asthma. Additionally, 4-(3-Carboxy-4-chlorophenyl)-2-hydroxypyridine, 95% has been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Finally, 4-(3-Carboxy-4-chlorophenyl)-2-hydroxypyridine, 95% has been found to have neuroprotective effects, making it a potential candidate for use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Carboxy-4-chlorophenyl)-2-hydroxypyridine, 95% in lab experiments include its low cost, ease of synthesis, and its wide range of potential applications. Additionally, 4-(3-Carboxy-4-chlorophenyl)-2-hydroxypyridine, 95% has been found to have antioxidant and anti-inflammatory effects, making it a potential candidate for use in the treatment of chronic inflammatory diseases such as arthritis and asthma. However, there are some limitations to using 4-(3-Carboxy-4-chlorophenyl)-2-hydroxypyridine, 95% in lab experiments. For example, its mechanism of action is still not fully understood, and its effects on biochemical and physiological processes are still not completely understood.

Future Directions

Given its potential applications in scientific research and biochemistry, there are a number of potential future directions for 4-(3-Carboxy-4-chlorophenyl)-2-hydroxypyridine, 95%. One potential direction is to further explore its potential as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Additionally, further research could be done to explore its potential anti-inflammatory and neuroprotective effects, as well as its potential applications in the treatment of chronic inflammatory diseases such as arthritis and asthma, and neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further research could be done to explore its potential as an antioxidant and its ability to reduce oxidative stress.

Synthesis Methods

4-(3-Carboxy-4-chlorophenyl)-2-hydroxypyridine, 95% can be synthesized via a series of steps beginning with the reaction of 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide. The product is then reacted with hydroxylamine hydrochloride in aqueous ethanol to form 4-(3-Carboxy-4-chlorophenyl)-2-hydroxypyridine, 95%. The reaction is then acidified with hydrochloric acid and the product is extracted from the reaction mixture with ethyl acetate. Finally, the product is purified by recrystallization from ethanol and water.

Scientific Research Applications

4-(3-Carboxy-4-chlorophenyl)-2-hydroxypyridine, 95% has been studied for its potential applications in scientific research. It has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for use in the treatment of chronic inflammatory diseases such as arthritis and asthma. Additionally, 4-(3-Carboxy-4-chlorophenyl)-2-hydroxypyridine, 95% has also been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.

properties

IUPAC Name

2-chloro-5-(2-oxo-1H-pyridin-4-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-10-2-1-7(5-9(10)12(16)17)8-3-4-14-11(15)6-8/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFXOGFQAGPEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)NC=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683128
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyridin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Carboxy-4-chlorophenyl)-2-hydroxypyridine

CAS RN

1261939-98-3
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyridin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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